molecular formula C15H13F2NO3S B8645174 N-((2,5-Difluorophenyl)(tosyl)methyl)formamide CAS No. 668981-00-8

N-((2,5-Difluorophenyl)(tosyl)methyl)formamide

Cat. No. B8645174
CAS RN: 668981-00-8
M. Wt: 325.3 g/mol
InChI Key: DBVXSPSRDKHRQO-UHFFFAOYSA-N
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Description

N-((2,5-Difluorophenyl)(tosyl)methyl)formamide is a useful research compound. Its molecular formula is C15H13F2NO3S and its molecular weight is 325.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((2,5-Difluorophenyl)(tosyl)methyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2,5-Difluorophenyl)(tosyl)methyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

668981-00-8

Product Name

N-((2,5-Difluorophenyl)(tosyl)methyl)formamide

Molecular Formula

C15H13F2NO3S

Molecular Weight

325.3 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)-(4-methylphenyl)sulfonylmethyl]formamide

InChI

InChI=1S/C15H13F2NO3S/c1-10-2-5-12(6-3-10)22(20,21)15(18-9-19)13-8-11(16)4-7-14(13)17/h2-9,15H,1H3,(H,18,19)

InChI Key

DBVXSPSRDKHRQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=CC(=C2)F)F)NC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 5 L three-necked round-bottomed flask, equipped with a mechanical stirrer, a condenser and a thermometer, was charged with 2,5-difluorobenzaldehyde (142.11 g, 1 mole). Toluene (500 ml), acetonitrile (500 ml), formamide (99.3 ml, 2.5 moles) and chlorotrimethylsilane (139.6 ml, 1.1 moles) were added respectively. The cloudy mixture was heated to 50° C. and stirred at this temperature for 7 hours. p-Toluenesulfinic acid (218.68 g, 1.4 moles) was added. The mixture was stirred at 50° C. for 6 hours and then 13 hours at room temperature. Methyl t-butyl ether (1.8 L) and water (1.7 L) were then added. The mixture was stirred at room temperature for 15 minutes at which time the organic layer was separated. The aqueous layer was extracted with methyl t-butyl ether (500 ml). Most of the solvents were removed from the combined organic extracts. To the residual white semi-solid, hexane (1 L) and water (1 L) were added. The slurry was stirred at room temperature for 30 minutes and filtered. The cake was washed with hexane (2×200 ml) and dried in a vacuum-oven (30° C.) for 18 hours. The product, N-[(2,5-Difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide (258.3 g, yield 79%,), was obtained as a white powder.
Quantity
142.11 g
Type
reactant
Reaction Step One
Quantity
218.68 g
Type
reactant
Reaction Step Two
Name
Quantity
1.7 L
Type
solvent
Reaction Step Three
Quantity
1.8 L
Type
solvent
Reaction Step Three
Quantity
99.3 mL
Type
reactant
Reaction Step Four
Quantity
139.6 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a round bottom flask was added 4-methylbenzenesulfinic acid (5.00 g, 32.0 mmol, Preparation #3, Step A), (1S)-(+)-10-camphorsulfonic acid (0.074 g, 0.32 mmol), 2,5-difluorobenzaldehyde (3.83 mL, 35.2 mmol) and formamide (6.38 mL, 160 mmol). The reaction mixture was stirred at about 65° C. for about 16 h. The reaction mixture had solidified overnight. The solid was broken up and suspended in MeOH. The chunks of solid were ground to a powder with a spatula and the solid was filtered and washed with MeOH. The filter cake was dried under vacuum at about 60° C. to give the title compound (5.92 g, 56.8%) as a white powder. LC/MS (Table 1, Method a) Rt=2.37 min; MS m/z: 343.1 (M+NH3)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.83 mL
Type
reactant
Reaction Step One
Quantity
6.38 mL
Type
reactant
Reaction Step One
Quantity
0.074 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
56.8%

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